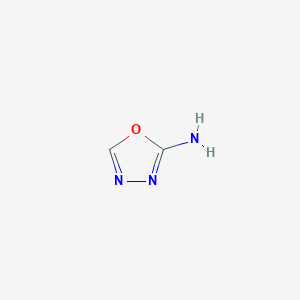

1,3,4-Oxadiazol-2-amine

Description

Propriétés

IUPAC Name |

1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKZPKINPXTSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286394 | |

| Record name | 1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-60-8 | |

| Record name | 3775-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of Semicarbazides and Thiosemicarbazides

The condensation of semicarbazides or thiosemicarbazides with aldehydes, followed by oxidative cyclization, remains a cornerstone for synthesizing 1,3,4-oxadiazol-2-amine derivatives. A transition-metal-free approach developed by Yin et al. involves sequential condensation of semicarbazide with aromatic, aliphatic, or cinnamic aldehydes, followed by iodine-mediated oxidative C–O bond formation . This method tolerates diverse substituents, yielding 2-amino-1,3,4-oxadiazoles in 65–85% yields (Table 1). For example, 5-phenyl-1,3,4-oxadiazol-2-amine was synthesized from benzaldehyde and semicarbazide, achieving 78% yield after oxidative cyclization with iodine .

Thiosemicarbazides similarly undergo cyclization to form 1,3,4-thiadiazole analogs, though the reaction requires stricter temperature control (60–80°C) to prevent desulfurization . The scalability of this method is notable, with gram-scale demonstrations producing consistent yields, making it suitable for industrial applications.

Reaction of Carboxylic Acid Hydrazides with Cyanogen Halides

Cyanogen chloride (ClCN) and cyanogen bromide (BrCN) have emerged as efficient cyclizing agents for converting carboxylic acid hydrazides into this compound derivatives. A patented process by Bayer CropScience employs ClCN at mild temperatures (-5 to 40°C) in solvents like dichloromethane or tetrahydrofuran . This method achieves yields exceeding 80% for substrates bearing alkyl, haloalkyl, or aryl groups (Table 2). For instance, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine was synthesized in 84% yield using 4-chlorobenzohydrazide and ClCN .

Comparative studies highlight ClCN’s superiority over BrCN in terms of reaction rate and byproduct formation. However, ClCN’s toxicity necessitates stringent safety protocols, limiting its adoption in small-scale laboratories.

Oxidative Cyclization Using Iodine and Oxone®

A catalytic system combining iodine (5–10 mol%) and Oxone® (potassium peroxymonosulfate) enables rapid oxidative cyclization of acylthiosemicarbazides to this compound derivatives. Shinde et al. demonstrated that Oxone® regenerates iodine from iodide intermediates, permitting catalytic iodine use and reducing reagent waste . This method achieves completion within 15–30 minutes at room temperature, with yields averaging 70–85% (Table 3). For example, 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine was isolated in 67% yield after 30 minutes .

The protocol’s mild conditions and functional group tolerance (e.g., nitro, trifluoromethyl) make it ideal for drug discovery programs requiring rapid analog synthesis.

Microwave-Assisted Synthesis with Polymer-Supported Reagents

Microwave irradiation accelerates the one-pot synthesis of this compound derivatives using polymer-supported reagents. A study by Ghorpade et al. reported reaction times under 10 minutes for cyclizing acylthiosemicarbazides, with yields comparable to conventional methods (75–82%) . The use of polystyrene-supported iodobenzene diacetate minimizes purification steps, as the reagent is filtered post-reaction.

This method is particularly advantageous for high-throughput synthesis, though microwave equipment costs may limit accessibility for some laboratories.

Comparative Analysis of Methodologies

Table 1: Yield and Conditions for Selected Methods

The iodine/Oxone® system offers the fastest reaction times, while cyanogen halide methods provide the highest yields. Microwave synthesis balances speed and efficiency but requires specialized infrastructure.

Analyse Des Réactions Chimiques

1,3,4-Oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxadiazole derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming various substituted oxadiazoles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted oxadiazoles and amino derivatives.

Applications De Recherche Scientifique

Anticancer Applications

1,3,4-Oxadiazol-2-amine derivatives have been extensively studied for their anticancer properties. Various studies have demonstrated their efficacy against multiple cancer cell lines:

- Synthesis and Activity : A systematic investigation revealed that specific derivatives of 1,3,4-oxadiazol-2-amines exhibited potent anticancer activity. For instance, compounds such as 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed remarkable growth inhibition against CNS and renal cancer cell lines .

- Mechanism of Action : The mechanism-based approaches indicate that these compounds may induce apoptosis in cancer cells. For example, certain 1,3,4-oxadiazol derivatives were found to induce apoptosis in hepatoma cells efficiently .

Case Studies

| Compound Name | Target Cancer Type | Growth Inhibition (%) |

|---|---|---|

| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | CNS Cancer | 95.70 |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Prostate Cancer | 98.74 |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma | 62.61 |

Neuropharmacological Applications

The compound has also been identified as a potential modulator of the α7 nicotinic acetylcholine receptor. Research indicates that 1,3,4-oxadiazol-2-amines can enhance cognitive function by acting as full agonists at this receptor .

Key Findings

- Cognitive Enhancement : A study highlighted the efficacy of a specific compound derived from 1,3,4-oxadiazol-2-amines in improving performance in cognitive tasks in animal models .

Antimicrobial and Other Biological Activities

Beyond anticancer and neuropharmacological applications, 1,3,4-oxadiazol-2-amines have shown promise in antimicrobial applications:

- Broad-Spectrum Activity : These compounds exhibit various biological activities including antimicrobial and anti-inflammatory effects. For instance, they have been reported to possess significant antibacterial and antifungal properties .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits growth in various cancer cell lines |

| Neuropharmacological | Enhances cognitive function via α7 receptor modulation |

| Antimicrobial | Effective against bacteria and fungi |

| Anti-inflammatory | Reduces inflammation in biological models |

Mécanisme D'action

The mechanism of action of 1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it inhibits enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of DNA synthesis and cell cycle arrest in cancer cells . Additionally, it can interact with acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and providing therapeutic effects in neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

1,3,4-Oxadiazol-2-amine can be compared with other similar compounds such as:

1,2,4-Oxadiazole: Known for its use in drug discovery and various marketed drugs.

1,2,5-Oxadiazole: Exhibits different biological activities and applications.

1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of oxygen, showing distinct biological properties. The uniqueness of this compound lies in its versatile biological activities and its ability to inhibit multiple enzymes and pathways, making it a valuable compound in medicinal chemistry.

Activité Biologique

1,3,4-Oxadiazol-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

Structure and Properties

1,3,4-Oxadiazoles are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the amine group at position 2 enhances the compound's ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets.

1. Antimicrobial Activity

1,3,4-Oxadiazol-2-amines exhibit a broad spectrum of antimicrobial activities. Research has shown that derivatives of this compound demonstrate significant antibacterial, antifungal, and antitubercular properties.

- Antibacterial Activity : A study highlighted that various 1,3,4-oxadiazole derivatives were effective against Gram-positive and Gram-negative bacteria. For instance, compounds such as 22a demonstrated strong activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.56 µg/mL .

- Antitubercular Activity : Compounds containing the oxadiazole scaffold have been investigated for their effects on Mycobacterium bovis. Notably, derivatives such as 8a and 8b showed potent inhibition against both active and dormant states of the bacteria .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 22a | Staphylococcus aureus | 1.56 |

| 8a | Mycobacterium bovis | Not specified |

| 8b | Mycobacterium bovis | Not specified |

2. Anti-inflammatory and Analgesic Effects

Several studies have reported the anti-inflammatory properties of 1,3,4-oxadiazol-2-amines. The compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

- Case Study : A derivative was tested for its analgesic activity using the formalin test in rodents, demonstrating significant pain relief comparable to standard analgesics .

3. Neuroprotective Properties

The neuroprotective potential of 1,3,4-oxadiazol-2-amines is particularly noteworthy in the context of neurodegenerative diseases.

- Acetylcholinesterase Inhibition : Compounds such as 5-(hetero)aryl-1,3,4-oxadiazol-2-amines have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. Some derivatives exhibited lower IC50 values than established drugs like rivastigmine .

- Mechanism of Action : Molecular docking studies suggest that these compounds interact non-covalently with AChE and butyrylcholinesterase (BChE), blocking access to the enzyme's active site .

Research Findings

Several research articles have contributed to understanding the biological activities of 1,3,4-oxadiazol-2-amines:

- Dhumal et al. (2016) conducted studies on hybrid compounds combining oxadiazole with thiazole and pyridine rings, revealing enhanced antitubercular activity through molecular docking experiments targeting mycobacterial enoyl reductase (InhA) enzyme .

- Paruch et al. (2020) synthesized a series of 2,5-disubstituted oxadiazoles and evaluated their antibacterial efficacy. The most promising candidates were selected for further development based on their activity against various bacterial strains .

Q & A

Basic: What are the standard synthetic routes for preparing 1,3,4-oxadiazol-2-amine derivatives in academic research?

Methodological Answer:

this compound derivatives are typically synthesized via cyclization of hydrazide precursors. For example, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives are prepared by reacting pyridine-2-carbohydrazide with carbon disulfide under basic conditions (KOH/ethanol), followed by cyclization with hydrazine hydrate . Advanced modifications involve acylating the 2-amino group with asymmetric anhydrides to introduce diverse substituents (e.g., aliphatic or aromatic chains) . Reaction optimization often requires reflux conditions in solvents like tetrahydrofuran (THF) with pyridine as a catalyst .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- FTIR : Identifies functional groups (e.g., NH₂ stretching at ~3059 cm⁻¹, C=N at ~1642 cm⁻¹, and C-O-C vibrations at ~1047 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.60–8.76 ppm, NH₂ protons as broad singlet at δ 11.80 ppm). ¹³C NMR resolves carbons (e.g., oxadiazole ring carbons at ~158–171 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+1]⁺ peaks at m/z 303.5) .

- Elemental Analysis : Confirms purity (e.g., C, H, N, O within ±0.05% of theoretical values) .

Advanced: How can researchers resolve contradictory spectral data in structurally similar oxadiazole derivatives?

Methodological Answer:

Contradictions arise from overlapping signals (e.g., NH₂ protons in DMSO-d₆ broadening due to hydrogen bonding). Strategies include:

- 2D NMR (COSY, HSQC) : Differentiates aromatic vs. aliphatic protons and assigns carbon-proton correlations .

- Variable Temperature NMR : Reduces signal broadening for NH₂ groups .

- X-ray Crystallography : Resolves ambiguities by confirming bond lengths and angles (e.g., triclinic crystal system with a = 7.0629 Å, α = 68.321°) .

- Comparative IR Analysis : Identifies subtle shifts in C=N or C-O-C vibrations caused by substituent effects .

Advanced: What strategies optimize the antimicrobial activity of this compound derivatives?

Methodological Answer:

- Substituent Engineering : Electron-withdrawing groups (e.g., -CF₃) enhance interactions with microbial enzymes. Derivatives like 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine show improved activity against S. aureus and E. coli .

- Docking Studies : Molecular docking (e.g., using AutoDock Vina) identifies binding poses with target proteins (e.g., dihydrofolate reductase). Hydrophobic interactions and hydrogen bonding with the oxadiazole core are critical .

- Structure-Activity Relationship (SAR) : Linear alkyl chains at the 5-position improve membrane permeability, while bulky aryl groups reduce cytotoxicity .

Advanced: How do computational methods predict the binding interactions of oxadiazole derivatives with biological targets?

Methodological Answer:

- Molecular Docking : Software like Schrödinger Maestro or GOLD predicts ligand-receptor interactions. For example, this compound derivatives bind to acetylcholinesterase (AChE) via π-π stacking with Trp86 and hydrogen bonds with catalytic triad residues .

- MD Simulations : Assess binding stability (e.g., 100-ns trajectories in Desmond) to validate docking results .

- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at the oxadiazole ring) for MAO-B inhibition .

Advanced: What analytical methods validate the purity and stability of this compound derivatives under forced degradation?

Methodological Answer:

- RP-HPLC : A validated method for 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine uses a C18 column, mobile phase (acetonitrile:water, 70:30), and detection at 235 nm. Retention time (3.35 min) and peak symmetry confirm purity .

- Forced Degradation Studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions identifies degradation products. Stability-indicating assays ensure method robustness .

Advanced: How are this compound derivatives evaluated for multitarget activity in neurodegenerative diseases?

Methodological Answer:

- Enzyme Inhibition Assays :

- In Silico Toxicity Profiling : Tools like SwissADME predict blood-brain barrier permeability and hepatotoxicity .

Basic: What are the key challenges in scaling up oxadiazole synthesis for preclinical studies?

Methodological Answer:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is labor-intensive. Recrystallization in ethanol/water improves yield .

- Byproduct Formation : Hydrazine byproducts require careful pH control during cyclization .

- Solvent Selection : THF and DMSO are optimal for solubility but require low-temperature crystallization to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.